molecular formula C16H17NO3 B290832 4-ethoxy-N-(2-hydroxy-5-methylphenyl)benzamide

4-ethoxy-N-(2-hydroxy-5-methylphenyl)benzamide

Cat. No. B290832
M. Wt: 271.31 g/mol
InChI Key: SLMHHMFLCVXGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-hydroxy-5-methylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is also known as EHMBA and has a molecular formula of C16H19NO3. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-ethoxy-N-(2-hydroxy-5-methylphenyl)benzamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-N-(2-hydroxy-5-methylphenyl)benzamide can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. It has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins that contribute to pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-ethoxy-N-(2-hydroxy-5-methylphenyl)benzamide in lab experiments is its potent anti-inflammatory and analgesic properties. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 4-ethoxy-N-(2-hydroxy-5-methylphenyl)benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and targeted therapeutic applications.

Synthesis Methods

The synthesis of 4-ethoxy-N-(2-hydroxy-5-methylphenyl)benzamide involves the reaction of 2-hydroxy-5-methylbenzoic acid with ethoxy carbonyl chloride in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzamide in the presence of a coupling agent to yield the final product.

Scientific Research Applications

4-ethoxy-N-(2-hydroxy-5-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been investigated for its potential as a treatment for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

4-ethoxy-N-(2-hydroxy-5-methylphenyl)benzamide

InChI

InChI=1S/C16H17NO3/c1-3-20-13-7-5-12(6-8-13)16(19)17-14-10-11(2)4-9-15(14)18/h4-10,18H,3H2,1-2H3,(H,17,19)

InChI Key

SLMHHMFLCVXGAK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)O

Origin of Product

United States

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